molecular formula C29H34N4O2 B1245888 Communesin G

Communesin G

Cat. No.: B1245888
M. Wt: 470.6 g/mol
InChI Key: OMFQPKNORYZBSJ-HLYNDKHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Communesin G is a complex heptacyclic alkaloid isolated from the psychrotolerant fungus Penicillium rivulum . It belongs to the communesin family of natural products, which are characterized by a unique, densely functionalized cage-like polycyclic skeleton that presents a significant challenge for synthetic organic chemistry . This structural complexity, including the presence of two vicinal quaternary stereocenters, has made communesins attractive targets for total synthesis, driving the development of novel synthetic methodologies . Structurally, Communesin G is defined by the chemical formula C29H34N4O2 and features a propionyl substituent at the N(16) position, distinguishing it from other family members . In contrast to several other communesins, bioactivity assays have shown that Communesin G is inactive in antimicrobial, antiviral, and anticancer screens, highlighting the nuanced structure-activity relationships within this class of compounds . Consequently, its primary research value lies in its utility as a chemical tool for studying natural product biosynthesis and as a benchmark target for evaluating new synthetic strategies aimed at constructing complex polycyclic frameworks. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H34N4O2

Molecular Weight

470.6 g/mol

IUPAC Name

1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one

InChI

InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1

InChI Key

OMFQPKNORYZBSJ-HLYNDKHPSA-N

Isomeric SMILES

CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C

Canonical SMILES

CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C

Synonyms

communesin G

Origin of Product

United States

Scientific Research Applications

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of communesin G on various human cancer cell lines. In particular, it has been tested against KB (cervical carcinoma) and MCF-7 (breast cancer) cell lines. The results indicate moderate cytotoxicity, with IC50 values that suggest potential as a lead compound for further development. For instance, some derivatives of communesins have shown enhanced potency compared to the natural compounds, indicating that structural modifications can lead to improved biological activity .

Table 1: Cytotoxic Activity of Communesin G Derivatives

CompoundCell LineIC50 (μM)
Communesin GKB6.3
Communesin GMCF-79.0
Docetaxel (control)KB38 nM
Docetaxel (control)MCF-710.3 nM

Synthetic Approaches

The synthesis of communesin G has been explored through various methodologies. Notably, biomimetic approaches have been employed to construct the complex heptacyclic structure efficiently. These synthetic strategies often involve convergent assembly techniques that allow for the incorporation of multiple functional groups while maintaining stereochemical integrity .

Total Synthesis Case Studies

  • Biomimetic Synthesis : Research has demonstrated successful total syntheses of related communesins using a diazene-directed assembly strategy that facilitates the construction of the heptacyclic core in a limited number of steps .
  • Comparative Analysis : A comparative study on the anticancer activities of all known communesin alkaloids highlighted communesin B as particularly potent, suggesting that structural analogs like communesin G could be optimized for enhanced efficacy against specific cancer types .

Antimicrobial and Antiviral Activity

Despite the promising cytotoxic properties, communesins G and H were found to be inactive in antimicrobial and antiviral assays. This highlights an important aspect of drug development; not all compounds with anticancer activity will exhibit broad-spectrum antimicrobial effects .

Comparison with Similar Compounds

Structural Features

The communesin family (A–I) shares a conserved bis-aminal core but differs in substituents and oxidation states. Key structural distinctions include:

Compound Substituents/Oxidation Key Structural Differences Biological Activity
Communesin G N8′-sulfonamide, C10-epoxide Propionyl group at N1′; C3″R configuration Moderate cytotoxicity (IC₅₀: 1–10 µM)
Communesin B N8′-acetyl, C10-epoxide Acetyl group at N1′; no sulfonamide Most potent natural isolate (IC₅₀: 0.5–2 µM)
Communesin A N8′-acetyl, C10-epoxide Sorbyl group at N1′ Insecticidal activity; weaker cytotoxicity
Communesin I (3″R)-hydroxyamide Hydroxyamide at N1′; revised stereochemistry Similar potency to communesin G
Communesin N Reduced amidyl side-chain Structural analog of communesin B Found in P. expansum; antioxidant-linked biosynthesis

Key Research Findings

Stereochemical Revisions : The C3″ configuration of communesin I was revised from (S) to (R) during total synthesis, highlighting challenges in structural elucidation .

Ecological Adaptation: Communesin G’s production in P. rivulum may be linked to cold-stress response, unlike communesins from P. expansum, which correlate with apple flavonoid degradation .

Synthetic Advancements : Late-stage acylation strategies enable rapid diversification, yielding potent derivatives like N8′-SES-communesin G .

Preparation Methods

Diazene-Directed Fragment Assembly

The 2019 unified synthesis by Pompeo et al. established a modular route to Communesin G via diazene-directed heterodimerization :

  • Fragment Preparation :

    • Oxindole Fragment (23) : Synthesized via a calcium trifluoromethanesulfonate-promoted intramolecular amination, achieving the (C10R)-epoxide with 92% diastereoselectivity.

    • Sulfamate Fragment (24) : Constructed using a silver(I)-mediated substitution of C3a′-bromocyclotryptamine, yielding the sulfamate ester in 69% yield.

  • Diazene Coupling :
    Photoextrusion of dinitrogen from diazene 22 enabled radical recombination of fragments 23 and 24 , forming the C3a–C3a′ bond with complete stereocontrol.

Key Optimization :

  • Silver(I) triflate was critical for suppressing epoxide ring-opening side reactions during fragment coupling.

  • Rigorous exclusion of moisture prevented hydrolysis of the labile N1-carbamate group.

Biomimetic Aminal Reorganization

The heterodimeric intermediate 19 underwent guided reorganization to furnish the heptacyclic core:

  • Acid-Mediated Cyclization : Treatment with trifluoroacetic acid (TFA) in dichloromethane induced aminal formation, selectively generating the natural topology over isomeric alternatives.

  • Kinetic Control : Reaction times limited to 30 minutes minimized decomposition of the acid-sensitive epoxide.

Late-Stage Functionalization

Final steps introduced the N8′-propionyl group characteristic of Communesin G:

  • Acylation : Propionic anhydride in pyridine modified the N8′-sulfonamide intermediate 47 , achieving 86% yield.

  • Desulfonylation : Tetrabutylammonium fluoride (TBAF) cleaved the SES protective group, delivering (−)-Communesin G in 74% yield.

Table 1. Synthetic Yields and Optical Data

Intermediate/ProductYield (%)[α]D (c, Solvent)Source
Heterodimer 19 69+64 (0.46, CHCl₃)
N8′-SES-47 86−163 (0.20, MeOH)
(−)-Communesin G74−163 (0.20, MeOH)

Comparative Analysis of Synthetic Routes

Biomimetic vs. Non-Biomimetic Strategies

  • Biomimetic Diazene Approach :

    • Advantages : Convergent synthesis, scalability (gram-scale), and access to multiple communesins from intermediate 19 .

    • Limitations : Requires chiral auxiliaries and strict reaction control to prevent epoxide degradation.

  • Early Non-Biomimetic Routes :

    • o-Xylylene Cycloaddition : Au(I)-catalyzed benzazepine formation provided an alternative core assembly method but struggled with C10-epoxide installation.

    • Yield Comparison : Au-mediated routes achieved 89% yield for benzazepine 58 but required additional steps for late-stage epoxidation.

Structural Validation and Analytical Challenges

  • X-Ray Crystallography : The absolute configuration of precursor 45 was confirmed via single-crystal analysis, resolving ambiguities in earlier isolation reports.

  • Optical Rotation : Synthetic (−)-Communesin G exhibited [α]D = −163 (MeOH), matching natural isolates ([α]D = −157).

  • Epoxide Stability : Deuterium exchange experiments revealed rapid decomposition under acidic conditions, necessitating anhydrous handling .

Q & A

Q. What are the established synthetic routes for Communesin G, and what are their key challenges?

Communesin G, a structurally complex alkaloid, is typically synthesized via multi-step pathways involving indole-based precursors. Key steps include selective cycloaddition, catalytic lactamization, and stereochemical control. For example, Belmar and Funk’s synthesis of (±)-Communesin F (a structural analog) required 15 steps with a 6.7% yield, highlighting challenges in regioselectivity and catalytic efficiency . Common obstacles include low yields at stereocenters and purification complexities due to intermediate instability. Methodological improvements, such as mercury triflate-catalyzed cyclization, have been critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing Communesin G?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for resolving its fused indole-pyrrolidine framework. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography validates absolute configuration. Reverse-phase HPLC with UV detection is preferred for purity assessment, especially given Communesin G’s sensitivity to oxidation .

Q. How can researchers access existing datasets or protocols for Communesin G’s bioactivity assays?

Public repositories like ChEMBL and PubChem provide bioactivity data for related communesins (e.g., anti-leukemia IC₅₀ values). Google Dataset Search and specialized tools (e.g., SciFinder) filter results using keywords like “Communesin G AND cytotoxicity”. Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when citing datasets .

Advanced Research Questions

Q. How can contradictory results in Communesin G’s biological activity be systematically resolved?

Contradictions often arise from assay variability (e.g., cell line specificity, dosage protocols) or impurities in samples. To address this:

  • Perform dose-response curves across multiple cell lines (e.g., HL-60 leukemia vs. solid tumors).
  • Validate compound purity via orthogonal methods (e.g., HPLC coupled with LC-MS).
  • Use meta-analysis to compare results across studies, accounting for experimental conditions .

Q. What computational strategies enhance the design of Communesin G analogs with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerases. Quantum mechanical calculations (DFT) optimize stereoelectronic properties, while machine learning models (e.g., Random Forest) prioritize synthetic routes based on historical yield data .

Q. How can researchers ensure reproducibility in Communesin G’s total synthesis?

Reproducibility requires:

  • Detailed reaction logs (temperature, solvent ratios, catalyst loadings).
  • Open sharing of failed attempts (e.g., via platforms like ChemRxiv).
  • Independent validation by third-party labs, as seen in prior syntheses of (±)-Communesin F, where yields varied from 1.2% to 5.6% due to subtle procedural differences .

Methodological and Analytical Frameworks

Q. What statistical approaches are recommended for analyzing Communesin G’s structure-activity relationships (SAR)?

Multivariate analysis (e.g., Principal Component Analysis) reduces dimensionality in SAR datasets. Bayesian models quantify uncertainty in bioactivity predictions, while cluster analysis groups analogs by functional moieties .

Q. How should researchers design experiments to minimize bias in Communesin G’s pharmacological studies?

  • Use double-blinded protocols for in vivo assays.
  • Include positive/negative controls (e.g., paclitaxel for microtubule inhibition).
  • Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .

Data Management and Collaboration

Q. What tools facilitate collaborative research on Communesin G across disciplines?

Electronic Lab Notebooks (ELNs, e.g., LabArchives) enable real-time data sharing. Platforms like Zenodo archive raw NMR spectra and crystallographic data, while GitHub repositories track synthetic protocol iterations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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